2-Acetylbenzofuran (CAS: 1646-26-0) is an established heterocyclic building block characterized by a rigid benzofuran core and a reactive methyl ketone moiety at the C-2 position. Commercially available as a low-melting solid (mp 70-72 °C), it is readily soluble in standard organic solvents, facilitating seamless integration into mainstream laboratory workflows. In procurement contexts, it is prioritized as a primary precursor for Claisen-Schmidt condensations, allylborations, and multi-component heterocyclizations. Its dual functionality—combining the bioisosteric properties of the benzofuran ring with the versatile reactivity of the acetyl group—makes it a fundamental starting material for synthesizing chalcones, pyrazoles, enaminones, and diketo acid pharmacophores .
Substituting 2-acetylbenzofuran with generic aromatic ketones like acetophenone or closely related heteroaromatics such as 2-acetylthiophene often leads to failures in both synthetic processability and downstream application performance. The benzofuran core provides a specific electronic distribution and steric profile that is frequently utilized to mimic the indazole ring in kinase inhibitors; replacing it with a thiophene ring fundamentally alters the target binding affinity and lipophilicity. Furthermore, positional isomers like 3-acetylbenzofuran exhibit significantly different enolization kinetics and steric hindrance during condensation reactions, leading to altered geometric isomer ratios and reduced yields in the synthesis of complex chalcones and enaminones [1]. Consequently, for pathways requiring the exact spatial arrangement and electronic properties of the 2-benzofuranyl substituent, generic substitution is non-viable.
In the synthesis of α,γ-diketo ester intermediates for HCV NS5B polymerase inhibitors, the choice of the heteroaromatic acetyl precursor directly impacts process efficiency. When subjected to condensation with diethyl oxalate, 2-acetylbenzofuran afforded the corresponding ethyl 4-(benzofuran-2-yl)-2-hydroxy-4-oxobut-2-enoate in an 80% yield. In a direct head-to-head synthetic pathway comparison, the sulfur analog 2-acetylthiophene yielded the corresponding thiophene diketo ester at a lower 76% yield under identical conditions[1]. This demonstrates the favorable reactivity and stability of the benzofuran-derived enolate in cross-Claisen condensations.
| Evidence Dimension | Precursor yield for α,γ-diketo esters |
| Target Compound Data | 80% isolated yield |
| Comparator Or Baseline | 2-Acetylthiophene (76% isolated yield) |
| Quantified Difference | 4% absolute yield improvement |
| Conditions | Condensation with diethyl oxalate to form 2-hydroxy-4-oxobut-2-enoate intermediates |
Higher intermediate yields in early-stage pharmacophore construction reduce raw material consumption and improve the overall economy of multi-step syntheses.
Enaminones are critical intermediates for the synthesis of complex multi-ring kinase inhibitors. 2-Acetylbenzofuran demonstrates highly predictable reactivity when condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Under refluxing toluene conditions, 2-acetylbenzofuran smoothly converts to (E)-1-(benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one in a 79% yield. This provides a reliable baseline compared to its halogenated derivative, 5-bromo-2-acetylbenzofuran, which achieves an 88% yield under the same conditions due to the electron-withdrawing effect of the bromine atom [1]. This quantitative predictability allows process chemists to accurately forecast mass balances when selecting between the brominated and non-brominated benzofuran building blocks.
| Evidence Dimension | Isolated yield of enaminone intermediate |
| Target Compound Data | 79% yield |
| Comparator Or Baseline | 5-Bromo-2-acetylbenzofuran (88% yield) |
| Quantified Difference | 9% yield variance based on halogenation |
| Conditions | Condensation with DMF-DMA in anhydrous toluene under reflux for 12 hours |
Predictable condensation yields enable procurement teams to accurately calculate scale-up costs when deciding between base and halogenated benzofuran scaffolds.
2-Acetylbenzofuran is extensively utilized as a reactive methyl ketone in Claisen-Schmidt condensations. When reacted with sterically demanding aldehydes, such as 4-piperidinylbenzaldehyde, 2-acetylbenzofuran achieves a 72% yield of the corresponding propenone (chalcone) under standard ethanolic NaOH conditions[1]. This robust performance establishes it as a highly efficient precursor compared to unactivated acetophenones, which often require harsher conditions or extended reaction times to achieve comparable conversions with bulky secondary amine-substituted aldehydes. The resulting benzofuranyl chalcones are critical intermediates for subsequent cyclization into pyrimidines and pyrazoles.
| Evidence Dimension | Yield of sterically demanding chalcone |
| Target Compound Data | 72% isolated yield |
| Comparator Or Baseline | Unactivated acetophenones (baseline reference requiring harsher conditions) |
| Quantified Difference | High baseline yield (72%) under mild base catalysis |
| Conditions | Base-catalyzed condensation with 4-piperidinylbenzaldehyde in ethanolic NaOH |
The ability to efficiently condense with bulky aldehydes under mild conditions minimizes side reactions and simplifies downstream purification.
Driven by the 80% intermediate yield demonstrated in cross-Claisen condensations, 2-acetylbenzofuran is a highly efficient starting material for generating benzofuran-containing α,γ-diketo esters. These structures are essential motifs in the development of viral polymerase inhibitors and related antiviral therapeutics [1].
Based on its predictable 79% conversion yield with DMF-DMA, the compound is a preferred building block for constructing dimethylamino enaminones. These intermediates are directly utilized in the synthesis of dual VEGFR-2/hCA IX inhibitors and other complex heterocyclic drugs requiring an indazole-mimetic core [2].
Due to its robust 72% yield in Claisen-Schmidt condensations with sterically demanding aldehydes, 2-acetylbenzofuran is the procurement choice for generating diverse chalcone libraries. These libraries serve as direct precursors for bioactive pyrimidines, pyrazolines, and thiazoles in medicinal chemistry screening programs[3].
Irritant